4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
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Description
4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H18BrClN4O2 and its molecular weight is 425.71. The purity is usually 95%.
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Biological Activity
The compound 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone (CAS No. 477860-49-4) is a member of the pyridazinone family, characterized by a complex structure featuring multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article delves into its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is C19H22BrClN4O2 with a molecular weight of approximately 425.71 g/mol. The structure includes:
- A bromo group at position 4
- A chlorophenyl moiety
- A methoxyimino group
- A pyrrolidinyl substitution
These structural features are pivotal in determining the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, studies have shown that related pyridazinones can effectively inhibit the growth of various phytopathogenic microorganisms, suggesting that this compound may also possess similar fungicidal and antibacterial activities.
Anti-inflammatory Activity
Pyridazinones are noted for their anti-inflammatory properties. For instance, studies have demonstrated that certain derivatives can significantly inhibit carrageenan-induced edema in rat models, showing comparable efficacy to established anti-inflammatory drugs like diclofenac . The presence of halogen substituents, such as bromine at position 2, has been associated with enhanced anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridazinone derivatives. Modifications to the core structure can lead to variations in pharmacological properties. For example, the introduction of different substituents can enhance binding affinity to specific biological targets, thereby improving efficacy against diseases.
Synthesis and Evaluation
A study focused on synthesizing various pyridazinone derivatives, including our compound of interest, evaluated their biological activities against Mycobacterium tuberculosis. The results indicated that specific modifications could yield compounds with potent antitubercular activity, with some derivatives exhibiting a minimum inhibitory concentration (MIC) as low as 5 µg/mL .
Comparative Analysis
The following table summarizes key findings from various studies regarding related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Halogenated pyridazinone with methoxyimino | Potential fungicidal and antimicrobial |
5-morpholino-3(2H)-pyridazinone | Morpholino substitution | Antifungal properties |
4-chloro-3(2H)-pyridazinone | Chlorinated variant | Similar enzyme inhibition |
N-pyrrolidinyl derivatives | Variations on nitrogen substituents | Varying pharmacological effects |
This comparative analysis highlights the unique features of this compound while underscoring its potential advantages over related compounds in specific applications.
Properties
IUPAC Name |
4-bromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-5-pyrrolidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN4O2/c1-25-21-14(12-4-6-13(19)7-5-12)11-23-17(24)16(18)15(10-20-23)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3/b21-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUATWPBVELCKLK-KGENOOAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1C(=O)C(=C(C=N1)N2CCCC2)Br)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\CN1C(=O)C(=C(C=N1)N2CCCC2)Br)/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.